

An In-depth Technical Guide to Olivacine: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Olivacine

Cat. No.: B1677268

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Introduction

Olivacine, a naturally occurring alkaloid, has garnered significant interest within the scientific community for its potent antitumor and antimalarial properties.[1][2] First isolated from the bark of the Brazilian evergreen timber tree, *Aspidosperma olivaceum*, **olivacine** belongs to the pyridocarbazole class of compounds, sharing a structural resemblance with the well-studied anticancer agent, ellipticine.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **olivacine**, with a focus on its mechanism of action as a potential therapeutic agent. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers, scientists, and drug development professionals in their exploration of this promising molecule.

Chemical Structure and Identification

Olivacine is chemically known as 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole.[3] It is a pentacyclic aromatic compound with a planar structure that is crucial for its biological activity.

Table 1: Chemical Identification of **Olivacine**

Identifier	Value
IUPAC Name	1,5-Dimethyl-6H-pyrido[4,3-b]carbazole[3]
Chemical Formula	C ₁₇ H ₁₄ N ₂ [3]
Molecular Weight	246.31 g/mol [3]
CAS Number	484-49-1[3]
SMILES	<chem>CC1=C2C(=NC=C2)C=C3C1=C4C(=CC=C4)N3</chem> [3]
InChI	InChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,19H,1-2H3[3]

Physicochemical Properties

Olivacine presents as fine yellow needles or prisms and exhibits limited solubility in common organic solvents.[4]

Table 2: Physicochemical Properties of **Olivacine**

Property	Value	Reference
Appearance	Fine yellow needles from dilute methanol, yellow prisms from undiluted methanol	[4]
Melting Point	317-325 °C	[4]
Solubility	< 1% in methanol, acetone, chloroform, carbon tetrachloride, carbon disulfide, tetrahydrofuran, and dioxane	[4]
UV-Vis λ _{max} (ethanol)	224, 238, 276, 287, 292, 314, 329, 375 nm	[4]

Biological Properties and Mechanism of Action

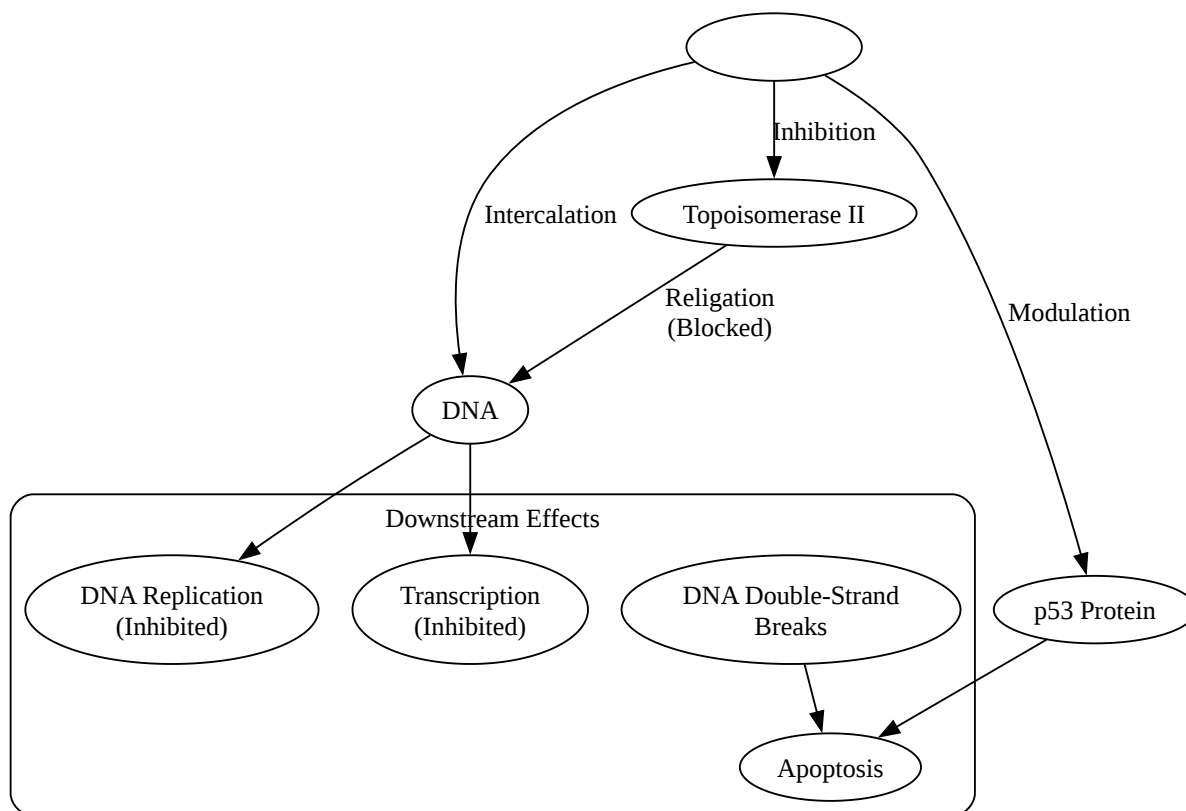
Olivacine exhibits a range of biological activities, with its anticancer properties being the most extensively studied. Its mechanism of action is primarily attributed to its ability to intercalate into DNA and inhibit the nuclear enzyme topoisomerase II.[5]

Anticancer Activity

The planar aromatic structure of **olivacine** allows it to insert between the base pairs of DNA, a process known as intercalation. This interaction disrupts the normal helical structure of DNA, consequently interfering with critical cellular processes such as DNA replication and transcription.

Furthermore, **olivacine** is a potent inhibitor of topoisomerase II, an enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation.[5] By stabilizing the topoisomerase II-DNA cleavage complex, **olivacine** prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[5]

Some studies also suggest that **olivacine** can influence the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.[6]



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Caption: Mechanism of the antitumor action of **olivacine**.

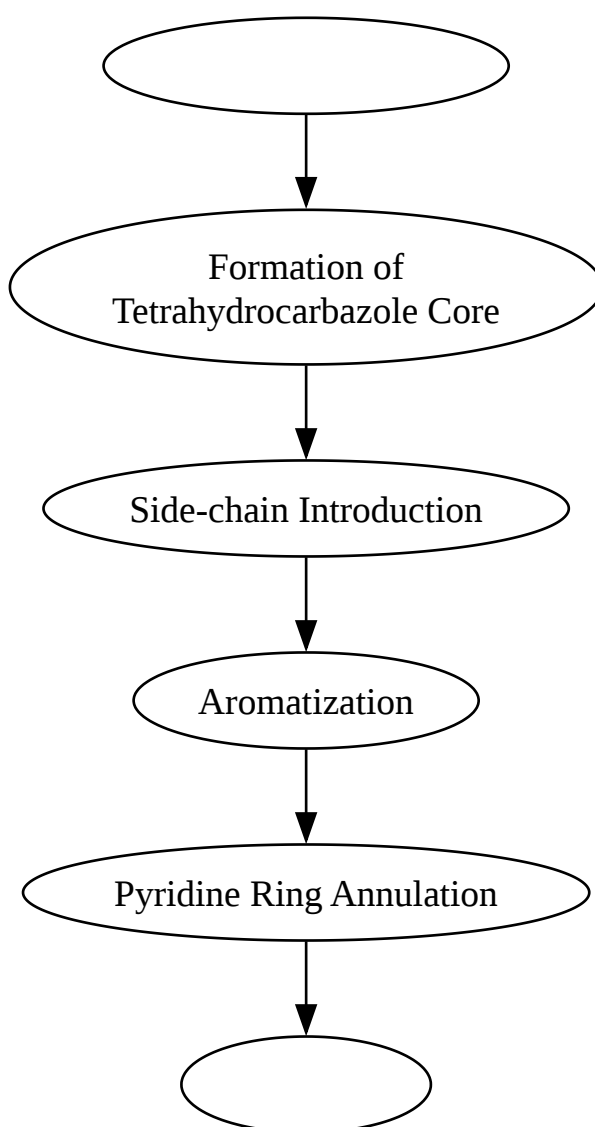
Antimalarial and Antibacterial Activity

In addition to its anticancer effects, **olivacine** has demonstrated activity against the malaria parasite *Plasmodium falciparum* and various bacteria.[2] Its antimalarial properties have been noted in traditional medicine, where extracts of *Aspidosperma* species are used to treat malaria.[1]

Experimental Protocols

Synthesis of Olivacine

While **olivacine** can be extracted from its natural source, several total synthesis routes have been developed. A common strategy involves the construction of the carbazole core followed by the annulation of the pyridine ring. One reported method involves the acid-catalyzed cyclization of a β -oxo-sulfoxide derived from methyl N-benzylindole-3-propionate to form a tetrahydrocarbazole intermediate. Subsequent side-chain introduction, aromatization, and construction of the pyridine ring yield **olivacine**.^[4]



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Caption: Generalized workflow for the chemical synthesis of **olivaccine**.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like **olivaccine**.

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with varying concentrations of **olivaccine** (typically ranging from nanomolar to micromolar) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
- **MTT Addition:** Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100-200 μL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DNA Damage Evaluation: Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of individual cells.

Protocol:

- **Cell Treatment and Harvesting:** Treat cells with **olivaccine** as in the MTT assay. Harvest the cells by trypsinization and resuspend in PBS.
- **Slide Preparation:** Mix a small aliquot of the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal melting point agarose.

- **Cell Lysis:** Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
- **Alkaline Unwinding and Electrophoresis:** Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.
- **Neutralization and Staining:** Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
- **Visualization and Analysis:** Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase II, often by assessing the relaxation of supercoiled plasmid DNA.

Protocol:

- **Reaction Setup:** Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and ATP in an appropriate reaction buffer.
- **Compound Addition:** Add varying concentrations of **olivacine** or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixtures.
- **Incubation:** Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
- **Reaction Termination:** Stop the reaction by adding a stop buffer containing SDS and proteinase K.
- **Agarose Gel Electrophoresis:** Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
- **Visualization:** Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Spectral Data

Table 3: Spectral Data for **Olivacine**

Spectral Data	Key Features	Reference
^{13}C NMR (CD_3OD)	Signals corresponding to the aromatic carbons of the pyridocarbazole core.	[7]
^1H NMR (CD_3OD)	Signals for the aromatic protons and the two methyl groups.	[7]
IR	Characteristic peaks for aromatic C-H and C=C stretching vibrations.	[8]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of olivacine.	[7]

Conclusion

Olivacine is a compelling natural product with significant potential as an anticancer and antimalarial agent. Its well-defined chemical structure and mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, make it an attractive lead compound for drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of **olivacine** and its derivatives, ultimately contributing to the development of new and effective treatments for cancer and other diseases.

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